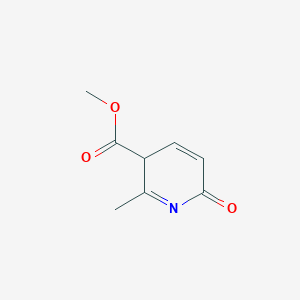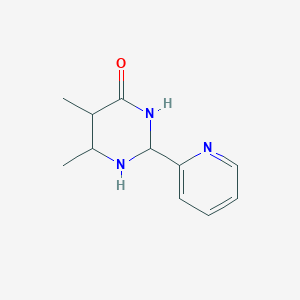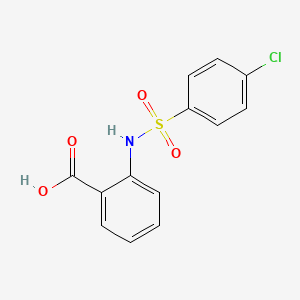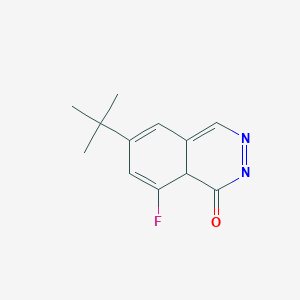
methyl 2-methyl-6-oxo-3H-pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-2-methyl-6-oxo-3H-pyridin-3-carboxylat ist eine organische Verbindung, die zur Pyridin-Familie gehört. Sie ist gekennzeichnet durch einen Pyridinring, der mit einer Methylgruppe, einer Ketogruppe und einer Carboxylestergruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-2-methyl-6-oxo-3H-pyridin-3-carboxylat umfasst typischerweise die Reaktion von 2-Methyl-3-pyridincarbonsäure mit Methanol in Gegenwart eines Dehydratisierungsmittels wie Schwefelsäure. Die Reaktion verläuft über eine Veresterung, bei der die Carboxygruppe in einen Methylester umgewandelt wird.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Veresterungsreaktionen umfassen, jedoch in größerem Maßstab. Der Prozess würde auf Ausbeute und Reinheit optimiert, wobei oft kontinuierliche Durchflussreaktoren und automatisierte Systeme eingesetzt werden, um eine gleichmäßige Produktion zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
Methyl-2-methyl-6-oxo-3H-pyridin-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Pyridin-N-oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Ketogruppe in eine Hydroxylgruppe umwandeln und so Alkohol-Derivate bilden.
Substitution: Die Methylgruppe am Pyridinring kann durch andere funktionelle Gruppen durch elektrophile aromatische Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Reagenzien wie Halogene (Chlor, Brom) und Nitrierungsmittel können unter kontrollierten Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Pyridin-N-oxide.
Reduktion: Alkohol-Derivate.
Substitution: Halogenierte oder nitrierte Pyridin-Derivate.
Wissenschaftliche Forschungsanwendungen
Methyl-2-methyl-6-oxo-3H-pyridin-3-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle eingesetzt.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und antikanzerogene Eigenschaften.
Medizin: Wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere bei der Entwicklung neuer Therapeutika.
Industrie: Wird bei der Herstellung von Agrochemikalien und Pharmazeutika eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Methyl-2-methyl-6-oxo-3H-pyridin-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann als Inhibitor oder Aktivator bestimmter Enzyme wirken und verschiedene biochemische Pfade beeinflussen. So kann sie beispielsweise Enzyme hemmen, die an der Synthese der bakteriellen Zellwand beteiligt sind, was zu antimikrobiellen Wirkungen führt. Die genauen molekularen Zielstrukturen und Pfade können je nach spezifischer Anwendung und Kontext variieren.
Wirkmechanismus
The mechanism of action of methyl 2-methyl-6-oxo-3H-pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methyl-2-oxo-2H-pyran-3-carboxylat: Ähnlich in der Struktur, aber mit einem Pyranring anstelle eines Pyridinrings.
Methyl-2-oxo-1H-pyrrolo[3,2-c]pyridin-6-carboxylat: Enthält ein Pyrrolo-Pyridin-Ringsystem.
6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-3-pyrimidinyl-essigsäure-methylester: Zeigt einen Pyrimidinring mit ähnlichen funktionellen Gruppen.
Einzigartigkeit
Methyl-2-methyl-6-oxo-3H-pyridin-3-carboxylat ist aufgrund seines spezifischen Substitutionsschemas am Pyridinring einzigartig, was ihm besondere chemische und biologische Eigenschaften verleiht. Seine Kombination aus einer Methylgruppe, einer Ketogruppe und einer Carboxylestergruppe macht es zu einer vielseitigen Verbindung für verschiedene Synthese- und Forschungsanwendungen.
Eigenschaften
Molekularformel |
C8H9NO3 |
|---|---|
Molekulargewicht |
167.16 g/mol |
IUPAC-Name |
methyl 2-methyl-6-oxo-3H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H9NO3/c1-5-6(8(11)12-2)3-4-7(10)9-5/h3-4,6H,1-2H3 |
InChI-Schlüssel |
MJJNQGSJAMNHPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=O)C=CC1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12359457.png)
![5-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12359465.png)

![5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12359469.png)


![Methyl 5-hydroxy-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-1,3-diazinane-4-carboxylate](/img/structure/B12359489.png)

![D-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-methyl ester](/img/structure/B12359510.png)

![7-Bromo-3,7-dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B12359521.png)

![7-Bromo-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12359542.png)

